(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate
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Overview
Description
(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[24]heptane-6-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to protect the amine functionality during the reaction sequence. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate include other spirocyclic compounds with different functional groups or substituents. Examples include:
- (6R)-5-azaspiro[2.4]heptane-6-carboxylate
- (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the tert-butoxycarbonyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18NO4- |
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Molecular Weight |
240.28 g/mol |
IUPAC Name |
(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/p-1/t8-/m1/s1 |
InChI Key |
VEIYKHIPSJIVRK-MRVPVSSYSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-] |
Origin of Product |
United States |
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